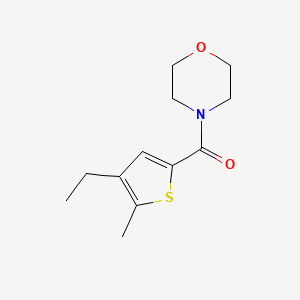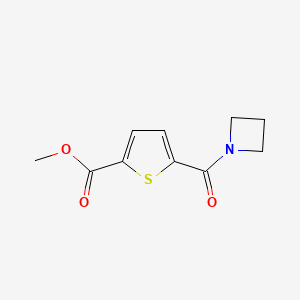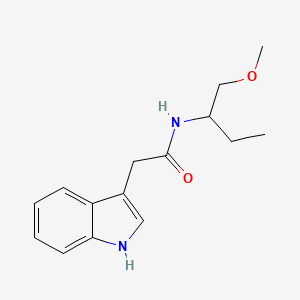
2-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)acetamide is a synthetic compound that belongs to the class of indole-based molecules. It has been widely used in scientific research due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mécanisme D'action
The mechanism of action of 2-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)acetamide is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. It has also been reported to interact with various molecular targets, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and histone deacetylases (HDACs).
Biochemical and Physiological Effects:
2-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. Moreover, it has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. Additionally, it has been reported to possess anti-bacterial activity against both gram-positive and gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)acetamide in lab experiments include its diverse biological activities, high purity, and good yields. However, its limitations include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 2-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)acetamide. Firstly, further studies are needed to elucidate its mechanism of action and molecular targets. Secondly, more research is needed to explore its potential therapeutic applications in various diseases, such as cancer, inflammation, and bacterial infections. Thirdly, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties. Finally, the use of advanced techniques, such as proteomics and metabolomics, may provide new insights into the biological activities of this compound.
Méthodes De Synthèse
The synthesis of 2-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)acetamide involves the reaction of indole-3-acetic acid with 2-bromo-1-methoxybutane in the presence of a base, such as potassium carbonate or sodium hydroxide. The resulting intermediate is then treated with acetic anhydride to produce the final product. This method has been reported to yield a high purity product with good yields.
Applications De Recherche Scientifique
2-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)acetamide has been widely used in scientific research due to its diverse biological activities. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been reported to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. Moreover, it has been shown to possess anti-bacterial activity against both gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-12(10-19-2)17-15(18)8-11-9-16-14-7-5-4-6-13(11)14/h4-7,9,12,16H,3,8,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSAUIMHBGQGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)NC(=O)CC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B7564558.png)

![Methyl 4-methyl-2-[[2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl]sulfanylacetyl]amino]pentanoate](/img/structure/B7564571.png)
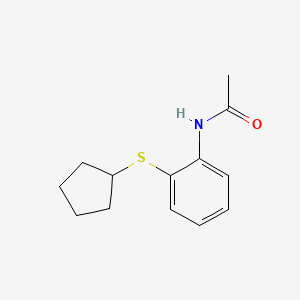
![2-chloro-N-[3-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7564587.png)
![2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol](/img/structure/B7564601.png)
![1-[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B7564609.png)


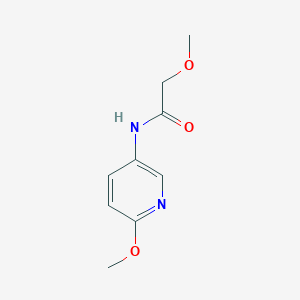
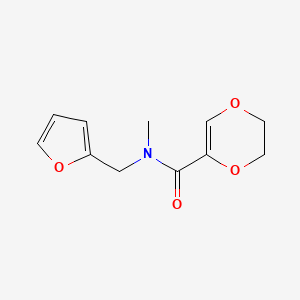
![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)
